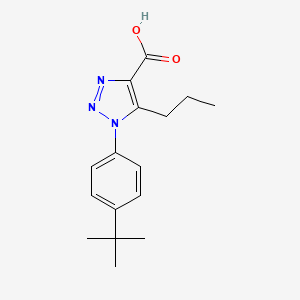

1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion : m/z 287.36 ([M]⁺).

- Fragmentation : Loss of COOH (44 Da), tert-butyl group (57 Da), and propyl chain (43 Da).

Computational Molecular Modeling (DFT, QSAR)

Density Functional Theory (DFT)

Quantitative Structure-Activity Relationship (QSAR)

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-5-propyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-5-6-13-14(15(20)21)17-18-19(13)12-9-7-11(8-10-12)16(2,3)4/h7-10H,5-6H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKOKBNRKBONJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=C(C=C2)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Procedure

Notes on Reagents and Conditions

- The azide synthesis requires careful temperature control to prevent decomposition.

- The CuAAC reaction benefits from the use of ligands or bases such as DIPEA to enhance catalyst stability and reaction rate.

- Hydrolysis converts ester intermediates to the free acid, critical for biological activity.

- Purification is essential to remove copper residues and side products, ensuring high purity (>95% by HPLC).

Alternative Synthetic Routes and Modifications

Grignard Reaction Approach for Substituted Triazoles

A patented method describes the use of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates reacted with Grignard reagents (e.g., isopropylmagnesium chloride) to introduce alkyl groups such as propyl at the 5-position, followed by hydrolysis and methylation steps to obtain carboxylic acid derivatives. This method involves:

- Low-temperature Grignard addition to dibromo-triazole intermediates in THF/methyl tetrahydrofuran.

- Acidic workup and extraction steps.

- Methylation using methyl iodide in mixed solvents (THF/METHF and DMF/DMA) with base.

- Crystallization and purification of the final acid.

This approach allows regioselective alkylation and functional group transformations, yielding high-purity triazole carboxylic acids.

Analytical Characterization Supporting Preparation

The following techniques are typically employed to confirm the structure and purity of the synthesized compound:

| Technique | Purpose | Key Data/Indicators |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Characteristic chemical shifts for triazole protons, tert-butyl group (singlet ~1.3 ppm), propyl chain (multiplets), and carboxylic acid proton (broad singlet) |

| Infrared (IR) Spectroscopy | Functional group identification | Strong C=O stretch near 1700 cm⁻¹; broad O-H stretch 2500–3300 cm⁻¹ (carboxylic acid) |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 288 ([M+H]⁺) consistent with C16H21N3O2 |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95% with single major peak |

| Elemental Analysis | Composition verification | Consistent with calculated C, H, N percentages |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Recent studies have highlighted the antiviral potential of triazole derivatives, including 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid. Research indicates that compounds with similar structures exhibit significant activity against viruses such as hepatitis C virus (HCV) and hepatitis B virus (HBV). For instance, derivatives of triazoles have shown up to 95% inhibition of HCV at certain concentrations, suggesting that this compound may serve as a lead structure for developing antiviral agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies report that triazole derivatives demonstrate substantial activity against various microorganisms. In particular, some derivatives outperformed traditional antibiotics like ampicillin against specific strains of bacteria. This suggests that 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid could be a candidate for further development in antimicrobial therapies .

Agricultural Applications

Fungicidal Activity

Triazole compounds are well-known in agriculture as fungicides. The structural characteristics of 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid may impart similar fungicidal properties. Research into related triazoles has shown effectiveness against fungal pathogens affecting crops. This opens avenues for utilizing this compound in crop protection strategies to enhance agricultural productivity and manage plant diseases .

Material Science

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been explored for creating materials with enhanced properties. The unique chemical structure of 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid allows for potential applications in synthesizing new polymeric materials with improved thermal stability and mechanical strength. Such materials could be valuable in various industrial applications where durability and performance are critical .

Summary Table of Applications

Case Studies

Case Study 1: Antiviral Evaluation

In a recent study focused on antiviral evaluations of triazole derivatives, researchers synthesized several compounds based on the triazole framework. Among them, derivatives similar to 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid exhibited promising results against HCV and HBV. The study utilized cell cultures to assess the efficacy of these compounds at varying concentrations, revealing significant antiviral activity without notable cytotoxicity .

Case Study 2: Agricultural Application

A field trial conducted to evaluate the effectiveness of triazole-based fungicides demonstrated that compounds with structural similarities to 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid significantly reduced fungal infections in crops. The results indicated an increase in yield and quality of produce when treated with these compounds compared to untreated controls .

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The tert-butylphenyl group and the propyl chain can influence the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

a) 1-(3-Chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid

- Key Differences : Replaces the electron-donating tert-butyl group with an electron-withdrawing 3-chlorophenyl moiety.

- Impact: Increased acidity due to the electron-withdrawing Cl group (polar effects). Lower lipophilicity (Cl vs.

- Biological Activity : Discontinued due to unspecified reasons, but structural analogs with chlorophenyl groups show antitumor activity (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl) variant inhibits c-Met kinase) .

b) 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid

Variations at Position 5 of the Triazole Core

a) 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Key Differences : Trifluoromethyl (CF₃) group at position 5 instead of propyl.

- Impact :

- Comparison : The propyl group in the target compound may reduce steric hindrance compared to CF₃, favoring different target interactions.

b) 1-(sec-Butyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid

Acidity and Cell Permeability

- Carboxylic Acid Group : All analogs share this feature, but electron-withdrawing substituents (e.g., Cl, CF₃) increase acidity, leading to zwitterionic forms that may reduce cell permeability .

Biological Activity

1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its chemical properties, biological activities, and potential applications in medicinal chemistry.

- Chemical Formula: C16H21N3O2

- Molecular Weight: 287.36 g/mol

- IUPAC Name: 1-(4-tert-butylphenyl)-5-propyltriazole-4-carboxylic acid

- Appearance: Powder

- Storage Temperature: Room temperature

| Property | Value |

|---|---|

| Chemical Formula | C16H21N3O2 |

| Molecular Weight | 287.36 g/mol |

| MDL No. | MFCD13654566 |

| PubChem CID | 43325072 |

| InChI Key | ZSKOKBNRKBONJR-UHFFFAOYSA-N |

Anticancer Potential

The 1,2,3-triazole scaffold has been identified as a promising structure for developing anticancer agents. Research indicates that compounds containing this moiety exhibit significant activity against various cancer cell lines. For instance, derivatives of triazole have shown efficacy in targeting lung and breast cancers due to their ability to interact with specific proteins and enzymes involved in tumor growth and proliferation .

The mechanism underlying the biological activity of triazole derivatives often involves:

- Enzyme Inhibition: Triazoles can inhibit enzymes that are critical for cancer cell survival.

- Molecular Docking Studies: Computational studies suggest that these compounds can form stable complexes with target proteins, enhancing their therapeutic potential .

Antifungal Activity

The compound's structural features also lend it antifungal properties. Triazoles are widely recognized for their effectiveness against fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death .

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their anticancer activities against several cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

Study 2: Antifungal Activity

A comparative analysis of triazole compounds demonstrated that 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid showed promising antifungal activity with minimal cytotoxicity towards human cells. This study highlights the compound's potential as a safer alternative to existing antifungal agents .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid?

Answer:

The synthesis typically involves click chemistry , specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole core. Key steps include:

- Reacting 4-tert-butylphenyl azide with a propyl-substituted alkyne precursor.

- Hydrolysis of the ester intermediate to yield the carboxylic acid functionality.

Characterization:

- X-ray crystallography (using SHELXL for refinement ) confirms the triazole ring geometry and substituent orientations.

- HPLC and FTIR validate purity and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Basic: How can computational modeling predict the biological activity of this compound?

Answer:

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.

- Molecular docking (using AutoDock Vina) evaluates binding affinity to targets like c-Met kinase, a known receptor for triazole-carboxylic acid derivatives .

- ADMET prediction tools (e.g., SwissADME) estimate solubility and membrane permeability, critical for optimizing bioavailability .

Advanced: What structural features enhance antitumor activity in 1,2,3-triazole-4-carboxylic acid derivatives?

Answer:

SAR studies highlight:

- Electron-withdrawing groups (e.g., CF₃) at position 5 increase cytotoxicity by stabilizing ligand-target interactions .

- Bulky aryl substituents (e.g., 4-tert-butylphenyl) improve selectivity for cancer cell membranes .

| Substituent Position | Functional Group | Observed Effect (NCI-H522 Cell Line) |

|---|---|---|

| 1 | 4-tert-butylphenyl | GP = 68.09% inhibition |

| 5 | CF₃ | GP = 70.01% inhibition |

Advanced: How to resolve contradictions in reported bioactivity data across cell lines?

Answer:

Discrepancies (e.g., high activity in NCI-H522 vs. low activity in UO-31) may arise from:

- Cell line-specific expression of target proteins (e.g., c-Met). Validate via Western blotting or CRISPR knockdown .

- Assay conditions : Optimize pH to account for the compound’s acidity (pKa ~3.5–4.0), which affects cellular uptake .

Advanced: What experimental strategies mitigate poor pharmacokinetics due to high acidity?

Answer:

- Prodrug design : Convert the carboxylic acid to esters (e.g., tert-butyl esters) to enhance lipophilicity .

- Co-crystallization : Use counterions (e.g., sodium) to improve solubility without altering bioactivity .

- In vitro assays : Measure logP and parallel artificial membrane permeability (PAMPA) to guide structural modifications .

Advanced: How to validate the compound’s selectivity for cancer cells over normal cells?

Answer:

- Comparative cytotoxicity assays : Test on primary human fibroblasts (e.g., HFF-1) vs. cancer lines (e.g., A549).

- Proteomic profiling : Identify off-target effects using mass spectrometry-based thermal shift assays .

Advanced: What are the challenges in crystallizing this compound, and how to address them?

Answer:

High acidity and flexibility of the propyl chain often lead to poor crystal quality. Mitigation strategies:

- Cryocrystallography : Use low temperatures (100 K) to stabilize crystals.

- Additive screening : Introduce small molecules (e.g., glycerol) to improve lattice packing .

Advanced: How to investigate the mechanism of apoptosis induction in cancer cells?

Answer:

- Flow cytometry : Detect Annexin V/PI staining to quantify early/late apoptosis.

- Caspase-3/7 activation assays : Use luminescent substrates (e.g., Caspase-Glo) .

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) .

Advanced: What are the best practices for reconciling computational predictions with experimental IC₅₀ values?

Answer:

- Blind docking : Perform multiple docking runs to account for protein flexibility.

- Free energy calculations : Use MM-PBSA/GBSA to refine binding affinity estimates .

- Dose-response validation : Confirm predictions with 72-hour MTT assays across 3+ biological replicates .

Advanced: How to optimize formulation for in vivo studies given poor aqueous solubility?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.